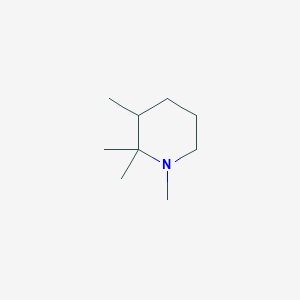
Tetramethylpiperidine
Overview
Description
Tetramethylpiperidine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C9H19N
Molecular Weight : 155.25 g/mol
CAS Number : 140-93-2
Tetramethylpiperidine features a saturated piperidine ring with four methyl substituents at the 2, 2, 6, and 6 positions. This steric hindrance contributes to its non-nucleophilic nature and makes it an effective base in various chemical reactions.
Organic Synthesis
This compound serves as a strong base in organic synthesis, particularly in deprotonation reactions. It can selectively abstract protons from acidic carbon atoms, facilitating the formation of carbanions that participate in further synthetic transformations. This property is essential for constructing complex molecular architectures.
Key Reactions :
- Deprotonation : TMP is used to generate reactive intermediates.
- Metalation : TMP-lithium complexes are valuable for metalation of sensitive substrates under mild conditions .
Stable Free Radical Species
Derivatives of this compound, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), are extensively used as stable free radical species in oxidation reactions. TEMPO is particularly noted for its role in the selective oxidation of alcohols to aldehydes or ketones .
Biological Applications
This compound derivatives have shown potential in medicinal chemistry due to their structural properties influencing various pharmacological effects.
- Antioxidant Properties : The presence of tertiary amines may confer antioxidant capabilities, protecting cells from oxidative stress.
- Neuroprotective Effects : Some studies suggest that this compound derivatives can mitigate neurotoxic effects associated with oxidative stress, indicating potential therapeutic roles in neurodegenerative diseases .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments like bleomycin, highlighting their potential use in cancer therapy.
Case Study 2: Neuroprotective Effects
In vivo studies using rodent models demonstrated that specific piperidine derivatives could reduce neuronal damage induced by toxic agents. This suggests a potential therapeutic role for these compounds in conditions such as Alzheimer's disease.
Chemical Reactions Analysis
Deprotonation Reactions
TMP acts as a selective base for deprotonation, particularly effective at abstracting protons from acidic carbons such as α-positions to carbonyl groups. Its steric hindrance minimizes side reactions, enabling controlled carbanion formation.
Key Reactions
Metalation Reactions
TMP-lithium complexes are pivotal in ortholithiation of aromatic substrates. The reaction pathway depends on substrate-dependent solvation states of the metalating agent.
Key Reactions
Oxidation to TEMPO
TMP undergoes oxidation to form the stable nitroxyl radical 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), a catalyst for alcohol oxidation.
Key Reactions
Substitution Reactions
TMP participates in substitution reactions to form functionalized derivatives.
Key Reactions
Mechanistic Insights
-
Steric Effects : TMP’s methyl groups reduce nitrogen’s nucleophilicity, preventing side reactions during deprotonation or substitution .
-
Electrochemical Stability : TEMPO’s redox reversibility allows catalytic cycles without stoichiometric oxidants .
-
Substrate Specificity : In metalation, substrates like 1,3-dimethoxybenzene undergo regioselective lithiation due to directing groups .
Properties
CAS No. |
69010-98-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1,2,2,3-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-8-6-5-7-10(4)9(8,2)3/h8H,5-7H2,1-4H3 |
InChI Key |
YAXWOADCWUUUNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













